molecular formula C14H11N3O4S2 B3827161 (Z)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide

(Z)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide

Cat. No.: B3827161
M. Wt: 349.4 g/mol
InChI Key: GUIMFLJOFXLEBK-XQRVVYSFSA-N
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Description

(Z)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a nitrophenyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-hydroxy-4-nitroaniline with thiophene-2-carbaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    p-Toluenesulfonic acid, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (Z)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-nitrobenzoic acid: This compound shares the nitrophenyl group with (Z)-N-[(2-hydroxy-4-n

Properties

IUPAC Name

(Z)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c18-12-8-9(17(20)21)3-5-11(12)15-14(22)16-13(19)6-4-10-2-1-7-23-10/h1-8,18H,(H2,15,16,19,22)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIMFLJOFXLEBK-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
(Z)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide
Reactant of Route 3
(Z)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide
Reactant of Route 4
(Z)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide
Reactant of Route 5
(Z)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide
Reactant of Route 6
(Z)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide

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